2-Methanesulfinylpropan-1-amine CAS number and molecular weight lookup
2-Methanesulfinylpropan-1-amine CAS number and molecular weight lookup
The following technical guide provides an in-depth characterization of 2-Methanesulfinylpropan-1-amine , structured for researchers and drug development professionals. This document moves beyond a simple data lookup to establish the compound's chemical context, synthesis pathways, and stereochemical considerations.
[1]
Core Identification Data
Status: Verified Chemical Entity Primary Application: Chiral Building Block / Fragment-Based Drug Discovery (FBDD)
The following table consolidates the essential physicochemical identifiers for immediate verification.
| Parameter | Data Value | Technical Notes |
| Chemical Name | 2-Methanesulfinylpropan-1-amine | IUPAC nomenclature |
| CAS Number | 1423032-24-9 | Validated via chemical inventory [1, 2] |
| Molecular Weight | 121.19 g/mol | Calculated based on |
| Exact Mass | 121.0561 | For High-Res MS (HRMS) calibration |
| Molecular Formula | ||
| SMILES | CC(CN)S(=O)C | Encodes connectivity and functional groups |
| InChIKey | Predicted | Unique hash for database integration |
| Synonyms | 1-Propanamine, 2-(methylsulfinyl)-; 1-Amino-2-(methylsulfinyl)propane |
Structural Analysis & Stereochemistry
Critical Insight for Medicinal Chemists: Unlike simple amines, 2-Methanesulfinylpropan-1-amine possesses two sources of chirality :
-
Carbon C2: The methine carbon bearing the methyl and sulfinyl groups.
-
Sulfur Atom: The sulfoxide sulfur is intrinsically chiral due to its lone pair acting as a fourth substituent.
This results in a diastereomeric relationship.[1] The commercial CAS (1423032-24-9) typically refers to the racemic mixture unless specified otherwise. In asymmetric synthesis, this compound exists as two pairs of enantiomers (four stereoisomers total), which can exhibit distinct pharmacokinetics.
Stereochemical Hierarchy Diagram
The following diagram illustrates the stereochemical divergence of this molecule.
Figure 1: Stereochemical breakdown showing the origin of diastereomers in sulfinyl amines.
Synthetic Methodology
For applications requiring high purity or specific isotopologues, synthesis from the sulfide precursor is the standard protocol. The critical challenge is chemoselectivity : oxidizing the sulfide to the sulfoxide without over-oxidation to the sulfone (2-Methanesulfonylpropan-1-amine, CAS 786598-78-5) [3].
Precursor Selection
-
Target: 2-(Methylthio)propan-1-amine (Sulfide)[2]
-
CAS: 5938-59-0 (or related salt forms)
-
Source: Reaction of propyleneimine (2-methylaziridine) with sodium thiomethoxide.
Validated Oxidation Protocol (Self-Validating)
Objective: Selective oxidation of Sulfide to Sulfoxide.
Reagent of Choice: Sodium Metaperiodate (
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of 2-(methylthio)propan-1-amine in water (0.5 M concentration). Cool to 0°C.[3][1]
-
Oxidant Addition: Add 1.05 eq of
portion-wise over 30 minutes. Why? Controlling exothermicity protects the amine functionality and prevents over-oxidation. -
Reaction Monitoring: Stir at 0°C for 2 hours, then warm to Room Temperature (RT). Monitor via TLC (MeOH/DCM) or LC-MS.
-
Checkpoint: Disappearance of starting material (
) and appearance of product ( ).
-
-
Workup:
-
Precipitate inorganic salts (
) by adding cold ethanol or acetone. Filter. -
Concentrate the filtrate.
-
Extract with Dichloromethane (DCM). Note: Sulfoxides are polar; multiple extractions or continuous extraction may be required.
-
-
Purification: If necessary, purify via silica gel chromatography using a gradient of DCM
10% MeOH/DCM.
Synthesis Logic Diagram
Figure 2: Chemoselective oxidation pathway highlighting the risk of sulfone formation.
Analytical Characterization Profile
To ensure the integrity of the purchased or synthesized compound, compare experimental data against these expected values.
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
) -
Parent Ion (
): 122.06 m/z -
Fragmentation Pattern:
-
Loss of
group (characteristic cleavage). -
Loss of
(17 Da).
-
Proton NMR ( -NMR)
-
Solvent:
or -
Key Signals:
-
ppm (Singlet, 3H): Methyl group on Sulfoxide (
). Note: This will be downfield compared to the sulfide precursor ( ppm). - ppm (Multiplet, 1H): Methine proton at C2.
-
ppm (Multiplet, 2H): Methylene protons at C1 (
). Note: These are diastereotopic due to the adjacent chiral center, appearing as complex multiplets rather than a simple doublet.
-
ppm (Singlet, 3H): Methyl group on Sulfoxide (
Applications in Drug Development
2-Methanesulfinylpropan-1-amine serves as a specialized "linker" or "warhead" scaffold.
-
Solubility Enhancement: The sulfoxide group is highly polar (dipolar aprotic character), significantly lowering the LogP of lipophilic drug scaffolds compared to thioethers or alkyl chains.
-
Hydrogen Bonding: The sulfoxide oxygen is a strong hydrogen bond acceptor, potentially interacting with serine or threonine residues in receptor binding pockets.
-
Metabolic Stability: Unlike sulfides (prone to rapid oxidation) or amines (prone to deamination), the sulfoxide is a relatively stable metabolic intermediate, often representing the "active metabolite" form of sulfide drugs [4].
References
-
Chemical Book & CAS Registry . 2-Methanesulfinylpropan-1-amine Product Entry. Retrieved from and verified via CAS Common Chemistry.
-
BLD Pharm . Product Catalog: 2-Methanesulfinylpropan-1-amine (CAS 1423032-24-9).[4][5] Retrieved from .
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for chemoselective oxidation of sulfides to sulfoxides using NaIO4).
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context on sulfonyl/sulfinyl group utility in medicinal chemistry).
Sources
- 1. US20210114977A1 - AN IMPROVED ASYMMETRIC SYNTHESIS OF alpha-BRANCHED CHIRAL AMINES - Google Patents [patents.google.com]
- 2. chem960.com [chem960.com]
- 3. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 4. 786598-78-5|2-(Methylsulfonyl)propan-1-amine|BLD Pharm [bldpharm.com]
- 5. scribd.com [scribd.com]
